(S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and the functional groups present. It may also include information about its natural occurrence or synthesis.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the nature of the chemical bonds.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, optical activity, and reactivity. These properties can provide information about the compound’s behavior under different conditions.Scientific Research Applications
Biological Activity and Physiological Role :
- Neurological Effects : This compound and its derivatives exhibit effects on the locomotor activity of mice and are detected in the brain after administration, suggesting a potential physiological role (Nakagawa et al., 1996).
Chemical Synthesis and Modification :
- Synthesis Challenges : Coupling to this compound can be difficult, but specific methods using 1-hydroxy-7-azabenzotriazole and other agents have been effective in overcoming these challenges (Bozsó et al., 2000).
- Improved Synthesis Methods : An improved synthesis method using a modified Pictet-Spengler reaction has been developed, yielding high purity products starting from D-tyrosine (Liu et al., 2008).
Pharmaceutical Applications :
- Drug Development : This compound has been incorporated in the synthesis of novel peroxisome proliferator-activated receptor (PPAR) gamma agonists, showing potential as an efficacious and safe drug for diabetes (Azukizawa et al., 2008).
Biochemical Research :
- Alkaloid Biosynthesis : Studies indicate that this compound is unlikely to be an intermediate in the biosynthesis of isoquinolines en route to morphine, but might be involved in other biochemical pathways in mammals (Brossi, 1991).
Antioxidant Properties :
- Antioxidant Activity : Derivatives of this compound have demonstrated high antioxidant properties, indicating potential applications in combating oxidative stress (Kawashima et al., 1979).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It includes information on safe handling and disposal of the compound.
Future Directions
This could involve potential applications of the compound, such as its use in medicine, industry, or research. It could also involve proposed studies to learn more about the compound.
properties
IUPAC Name |
(3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-8-2-1-6-4-9(10(13)14)11-5-7(6)3-8/h1-3,9,11-12H,4-5H2,(H,13,14)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKCRLDSCSWXML-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1C=CC(=C2)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC2=C1C=CC(=C2)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
CAS RN |
128502-56-7 | |
Record name | 128502-56-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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